molecular formula C9H11NaO4 B2915622 sodium;(Z)-(8-oxo-1,4-dioxaspiro[4.5]decan-7-ylidene)methanolate CAS No. 2088951-28-2

sodium;(Z)-(8-oxo-1,4-dioxaspiro[4.5]decan-7-ylidene)methanolate

Cat. No.: B2915622
CAS No.: 2088951-28-2
M. Wt: 206.173
InChI Key: OLZURGNNARYKJK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium;(Z)-(8-oxo-1,4-dioxaspiro[45]decan-7-ylidene)methanolate is a chemical compound with a unique structure that includes a spirocyclic ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium;(Z)-(8-oxo-1,4-dioxaspiro[4.5]decan-7-ylidene)methanolate can be synthesized through the reaction of sodium methoxide with a suitable precursor containing the spirocyclic ring system. The reaction typically involves the deprotonation of the precursor by sodium methoxide, resulting in the formation of the desired compound. The reaction is exothermic and must be carefully controlled to prevent ignition .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using sodium methoxide and the precursor compound. The reaction is carried out in a controlled environment to ensure safety and maximize yield. The product is then purified through evaporation and heating to remove residual solvents .

Chemical Reactions Analysis

Types of Reactions

Sodium;(Z)-(8-oxo-1,4-dioxaspiro[4.5]decan-7-ylidene)methanolate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Sodium;(Z)-(8-oxo-1,4-dioxaspiro[4.5]decan-7-ylidene)methanolate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of sodium;(Z)-(8-oxo-1,4-dioxaspiro[4.5]decan-7-ylidene)methanolate involves its interaction with molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions by donating electrons to electrophilic centers. This activity is facilitated by the presence of the spirocyclic ring system, which provides stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium;(Z)-(8-oxo-1,4-dioxaspiro[4.5]decan-7-ylidene)methanolate is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be suitable .

Properties

IUPAC Name

sodium;(Z)-(8-oxo-1,4-dioxaspiro[4.5]decan-7-ylidene)methanolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4.Na/c10-6-7-5-9(2-1-8(7)11)12-3-4-13-9;/h6,10H,1-5H2;/q;+1/p-1/b7-6-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLZURGNNARYKJK-NAFXZHHSSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(=C[O-])C1=O)OCCO2.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2(C/C(=C/[O-])/C1=O)OCCO2.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NaO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.